(1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
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Overview
Description
(1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the imidazole ring and a nitrophenyl group attached to the methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone typically involves the following steps:
Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Methanone Moiety: The benzylated imidazole is reacted with 4-nitrobenzoyl chloride in the presence of a base like pyridine to introduce the methanone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.
(1-Benzyl-1H-imidazol-2-yl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.
(1-Benzyl-1H-imidazol-2-yl)(4-fluorophenyl)methanone: Similar structure but with a fluoro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone imparts unique chemical and biological properties compared to its analogs. The nitro group can undergo reduction to form amino derivatives, which may have different biological activities. Additionally, the electron-withdrawing nature of the nitro group can influence the reactivity and stability of the compound.
Properties
CAS No. |
62366-26-1 |
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Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(1-benzylimidazol-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H13N3O3/c21-16(14-6-8-15(9-7-14)20(22)23)17-18-10-11-19(17)12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
BIXVBIXVBJFOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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